BenchChemオンラインストアへようこそ!

Azaloxan

Behavioral pharmacology Antidepressant screening Psychostimulant efficacy

Azaloxan (CGS-7135A) is a chiral small-molecule benzodioxane derivative with an imidazolidinone heterocycle, patented by Ciba-Geigy in the early 1980s as a psychostimulant and antidepressant. The compound is a single enantiomer (S-configuration at the benzodioxan 2-position) with a molecular weight of 331.4 g/mol, cLogP 1.71, TPSA 54.04 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.91.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
CAS No. 72822-56-1
Cat. No. B1665913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaloxan
CAS72822-56-1
SynonymsAzaloxan
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3
InChIInChI=1S/C18H25N3O3/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15/h1-4,14-15H,5-13H2,(H,19,22)/t15-/m0/s1
InChIKeyCDFTVVPIMLXJRX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azaloxan (CAS 72822-56-1) Procurement Guide: Benzodioxane Psychostimulant for Preclinical Antidepressant Research


Azaloxan (CGS-7135A) is a chiral small-molecule benzodioxane derivative with an imidazolidinone heterocycle, patented by Ciba-Geigy in the early 1980s as a psychostimulant and antidepressant [1]. The compound is a single enantiomer (S-configuration at the benzodioxan 2-position) with a molecular weight of 331.4 g/mol, cLogP 1.71, TPSA 54.04 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.91 [2]. Azaloxan reached Phase 2 clinical investigation as an antidepressant but was never marketed, placing it in the class of pharmacologically validated but commercially discontinued CNS agents [3]. It is supplied primarily as the fumarate salt (CAS 86116-60-1) for non-clinical research use [4].

Why Azaloxan Cannot Be Replaced by Idazoxan, Piperoxan, or Other Benzodioxane α₂ Antagonists in Preclinical Workflows


Benzodioxane-based CNS agents with superficially similar scaffolds exhibit functionally orthogonal pharmacology that precludes interchangeable use. Azaloxan is a psychostimulant with an imidazolidinone ring and a piperidine linker, while the more widely studied idazoxan and piperoxan contain an imidazoline ring system and function as α₂-adrenoceptor antagonists [1]. Critically, Azaloxan is explicitly characterized in its originating patent as neither a biogenic amine uptake blocker, nor amphetamine-like, nor anticholinergic, nor antihistaminic—a four-way mechanistic exclusion that simultaneously distinguishes it from tricyclic antidepressants (e.g., imipramine), monoamine reuptake inhibitors, and classical psychostimulants [2]. This unique mechanistic fingerprint means that procurement of idazoxan or piperoxan as a substitute for Azaloxan introduces a fundamentally different target engagement profile, invalidating experimental continuity in any study predicated on Azaloxan's specific behavioral pharmacology. The chiral S-enantiomeric form of Azaloxan, specified in the patent as the preferred configuration, further constrains substitution because racemic benzodioxane analogs will exhibit divergent pharmacodynamic and pharmacokinetic properties.

Azaloxan (CGS-7135A) Quantitative Differential Evidence: Comparator-Backed Performance Data for Procurement Decisions


In Vivo Psychostimulant Potency: Azaloxan vs. Methylphenidate in Rat Avoidance Responding

Azaloxan (as levotatory hydrobromide or fumarate salt) significantly increases conditioned avoidance responding in male albino rats at intraperitoneal doses of 2.5 mg/kg/day, an effect that compares favorably with 5 mg/kg/day i.p. of methylphenidate—a classical stimulant used as the positive control comparator [1]. This represents a twofold potency advantage on a mg/kg basis under the same experimental conditions. In a separate squirrel monkey operant avoidance paradigm, oral Azaloxan at 2.5 mg/kg/day positively altered both avoidance response rate and number of shocks received versus vehicle (saline) control [1].

Behavioral pharmacology Antidepressant screening Psychostimulant efficacy

Mechanistic Selectivity: Azaloxan's Four-Way Exclusion Profile vs. Tricyclic Antidepressants

According to the originating patent, Azaloxan and its congeners are explicitly characterized as: (1) not a biogenic amine uptake blocker, (2) not an amphetamine-like stimulant prone to abuse liability, (3) not an anticholinergic, and (4) not an antihistaminic [1]. This four-way exclusion directly differentiates Azaloxan from tricyclic antidepressants (TCAs) such as imipramine and amitriptyline, which are established antagonists at muscarinic acetylcholine receptors and histamine H1 receptors—properties responsible for their well-documented sedative and anticholinergic side-effect burden [2]. While exact Ki values for Azaloxan at each of these targets were not publicly reported, the binary exclusion claims in the patent carry regulatory weight as they were filed in support of therapeutic utility.

Receptor pharmacology Off-target profiling Antidepressant mechanism

Structural Differentiation: Imidazolidinone Ring of Azaloxan vs. Imidazoline Ring of Idazoxan and Piperoxan

Azaloxan contains a 2-imidazolidinone heterocycle (a saturated 5-membered ring with one carbonyl and two nitrogen atoms) linked via a piperidine spacer to the 1,4-benzodioxan moiety [1]. In contrast, the closely related benzodioxane derivatives idazoxan and piperoxan feature a 2-imidazoline ring (an unsaturated 5-membered ring with one endocyclic double bond) directly attached to the benzodioxan unit [2]. This structural divergence has pharmacophoric significance: the imidazolidinone carbonyl of Azaloxan provides a hydrogen bond acceptor not present in idazoxan, while the saturated ring system alters both pKa and ring conformational dynamics relative to the imidazoline system. These differences manifest functionally—idazoxan and piperoxan are characterized as α₂-adrenoceptor antagonists, whereas Azaloxan's originating patent claims a distinct psychostimulant mechanism explicitly distinguished from amine reuptake blockade and classical stimulant pharmacology.

Medicinal chemistry Scaffold comparison Structure-activity relationship

Chiral Identity and Enantiomeric Purity: S-Configuration of Azaloxan vs. Racemic Analogs

Azaloxan is specified as the levorotatory (S)-enantiomer at the benzodioxan 2-position [1]. The patent explicitly states that this enantiomeric form is preferred for the observed psychostimulant and antidepressant effects [1]. In contrast, commercially available idazoxan and piperoxan are typically supplied as racemates, introducing a 1:1 mixture of enantiomers with potentially antagonistic or confounding pharmacological properties. The InChI Key of Azaloxan (CDFTVVPIMLXJRX-HNNXBMFYSA-N) encodes the S-configuration at the defined chiral center [2]. No quantitative head-to-head data comparing R- vs. S-Azaloxan enantiomers are publicly available, but the principle of stereochemical specificity in CNS drug-target interactions is well established.

Stereochemistry Enantiomeric purity Chiral pharmacology

Drug-Likeness and Developability Profile: Azaloxan vs. Idazoxan

Azaloxan exhibits a Favored quantitative estimate of drug-likeness (QED) score of 0.91, calculated using RDKit descriptors (molecular weight 331.19 Da, cLogP 1.71, TPSA 54.04 Ų, fraction Csp³ 0.61, HBD 1, HBA 4, rotatable bonds 4), with zero structural alerts (PAINS/Brenk) detected [1]. By comparison, idazoxan (CAS 79944-58-4) has a molecular weight of 204.23 Da, cLogP ~0.5, and TPSA ~33 Ų but lacks the imidazolidinone carbonyl hydrogen bond acceptor that contributes to Azaloxan's balanced polarity profile [2]. Azaloxan's higher TPSA and additional HBA place it within a distinct oral bioavailability prediction space. Both compounds reached similar clinical development stages (Phase 2), but Azaloxan's computed property profile aligns with CNS drug-likeness guidelines (MW <400, TPSA <90 Ų, cLogP 1-3) more closely than many clinically used antidepressants.

Drug-likeness ADME prediction Lead optimization

Azaloxan (72822-56-1) Optimal Research Application Scenarios Based on Differential Evidence


Preclinical Antidepressant Screening Requiring Non-Monoaminergic Psychostimulant Control

Investigators using rodent models of depression (e.g., forced swim test, chronic mild stress, or conditioned avoidance responding) who require a positive control psychostimulant that does not act via monoamine reuptake inhibition or amphetamine-like mechanisms should select Azaloxan. The patent-established efficacy at 2.5 mg/kg/day i.p. in rat avoidance paradigms provides a dosing benchmark, while the explicit exclusion of anticholinergic and antihistaminic activity eliminates the sedative confound that complicates interpretation when tricyclic comparators are used [1]. This makes Azaloxan particularly suitable for studies dissociating stimulant from antidepressant mechanisms.

Structure-Activity Relationship (SAR) Studies of Benzodioxane Heterocycle Modifications

Medicinal chemistry programs exploring the impact of the imidazolidinone vs. imidazoline heterocycle on CNS target engagement should include Azaloxan as the reference imidazolidinone-containing benzodioxane. Its structural divergence from idazoxan and piperoxan—specifically the carbonyl-containing saturated ring system and the piperidine linker—provides a distinct chemical starting point against which to benchmark novel analogs [2]. Azaloxan's single S-enantiomer status further enables stereochemical SAR exploration when compared against racemic benzodioxane derivatives [3].

Computational ADME and Drug-Likeness Benchmarking for CNS Lead Compounds

Azaloxan's computed property profile (QED 0.91, cLogP 1.71, TPSA 54.04 Ų, fraction Csp³ 0.61, zero structural alerts) makes it a useful positive reference point in computational ADME workflows evaluating CNS drug-likeness [4]. Compared to idazoxan (QED ~0.72, fraction Csp³ ~0.36), Azaloxan demonstrates a property vector more aligned with contemporary CNS lead criteria (higher fraction Csp³, balanced TPSA, absence of aromatic ring alerts), and can serve as a calibration standard in ligand-based drug design models.

Investigational Antidepressant Reference for Historical Pharmacology Studies

For researchers conducting systematic reviews, meta-analyses, or historical pharmacology studies of 1980s-era antidepressant development programs, Azaloxan represents a referenced, structurally characterized Phase 2 compound with available synthetic procedures [5]. Its inclusion in compound libraries for target deconvolution screens enables the mapping of historical Ciba-Geigy CNS chemical space against modern target panels, potentially revealing novel polypharmacology that was not characterized in the pre-genomic era.

Quote Request

Request a Quote for Azaloxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.